molecular formula C21H19F6N7O2 B10827936 2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide

2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide

Cat. No.: B10827936
M. Wt: 515.4 g/mol
InChI Key: FIWILGQIZHDAQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Compound VII [WO2021149692A1] involves multiple steps, starting with the preparation of the core diaminopyridine structure. The synthetic route includes the following key steps:

Industrial production methods for Compound VII [WO2021149692A1] would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Compound VII [WO2021149692A1] undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound VII [WO2021149692A1] has significant scientific research applications, particularly in the field of antimalarial drug development. Its potent activity against Plasmodium falciparum makes it a valuable candidate for further research and development. Some of its applications include:

Mechanism of Action

The mechanism of action of Compound VII [WO2021149692A1] involves targeting specific molecular pathways in Plasmodium falciparum. The compound inhibits the growth of the parasite by interfering with its metabolic processes. The primary molecular target is the GPI-anchored wall transfer protein 1 in Plasmodium falciparum, which is essential for the parasite’s survival and proliferation . By inhibiting this protein, the compound effectively disrupts the parasite’s life cycle and prevents the progression of malaria.

Properties

Molecular Formula

C21H19F6N7O2

Molecular Weight

515.4 g/mol

IUPAC Name

2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C21H19F6N7O2/c22-20(23,24)9-36-12-3-1-11(2-4-12)8-30-17(35)13-7-14(16(29)32-15(13)28)34-10-31-18(33-34)19(5-6-19)21(25,26)27/h1-4,7,10H,5-6,8-9H2,(H,30,35)(H4,28,29,32)

InChI Key

FIWILGQIZHDAQG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NN(C=N2)C3=C(N=C(C(=C3)C(=O)NCC4=CC=C(C=C4)OCC(F)(F)F)N)N)C(F)(F)F

Origin of Product

United States

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